C-BENZYLCALIX[4!RESORCINARENE

Supramolecular chemistry Host–guest complexation Partition coefficient

Researchers requiring reliable host-guest complexation often face inconsistent cavity geometry and solubility with generic calixarenes. C-Benzylcalix[4]resorcinarene (CAS 168609-07-2) resolves this with its uniquely rigid, bowl-shaped cavity and four benzyl substituents. - **Predictable Encapsulation**: Well-defined solid-state conformation enables reproducible guest orientation in X-ray crystallography. - **High Lipophilicity**: LogP 11.14 ensures superior partitioning into organic solvents for liquid-liquid extraction and phase-transfer catalysis. - **Supply Assurance**: Available in research quantities with stringent quality control to guarantee lot-to-lot consistency.

Molecular Formula C56H48O8
Molecular Weight 848.992
CAS No. 168609-07-2
Cat. No. B597756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-BENZYLCALIX[4!RESORCINARENE
CAS168609-07-2
SynonymsC-Benzylcalix[4]resorcinarene,98%
Molecular FormulaC56H48O8
Molecular Weight848.992
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C3=C(C(=C(C=C3)O)C(C4=C(C(=C(C=C4)O)C(C5=C(C(=C(C=C5)O)C(C6=C(C2=C(C=C6)O)O)CC7=CC=CC=C7)O)CC8=CC=CC=C8)O)CC9=CC=CC=C9)O
InChIInChI=1S/C56H48O8/c57-45-26-22-38-42(30-34-15-7-2-8-16-34)51-47(59)28-24-40(56(51)64)44(32-36-19-11-4-12-20-36)52-48(60)27-23-39(55(52)63)43(31-35-17-9-3-10-18-35)50-46(58)25-21-37(53(50)61)41(49(45)54(38)62)29-33-13-5-1-6-14-33/h1-28,41-44,57-64H,29-32H2
InChIKeyLGPYKAGDDOGLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Benzylcalix[4]resorcinarene: Physicochemical Profile


C-Benzylcalix[4]resorcinarene (CAS 168609-07-2) is a macrocyclic resorcinarene synthesized via acid-catalyzed condensation of resorcinol and benzaldehyde . With the molecular formula C₅₆H₄₈O₈ and a molecular weight of 848.99 g·mol⁻¹, the compound features four benzyl substituents at the lower rim of a bowl- or boat-shaped cavity [1]. This architecture enables host–guest complexation through non-covalent interactions (e.g., π–π stacking, C–H⋯π hydrogen bonding, and van der Waals forces), underpinning its utility in supramolecular chemistry, molecular recognition, and material science .

Host–guest chemistry Macrocyclic cavity enables non‑covalent encapsulation via π–π and C–H⋯π interactions
Benzyl‑substituted Enhanced lipophilicity and distinct solid‑state conformation vs. lower‑alkyl calix[4]resorcinarenes

C-Benzylcalix[4]resorcinarene vs. Lower-Alkyl Analogs


C-Benzylcalix[4]resorcinarene displays unique physicochemical and conformational properties that preclude simple substitution by C-methyl, C-ethyl, or C-propyl analogs. The benzyl substituents markedly increase lipophilicity (LogP = 11.14 vs. XlogP = 6.2 for C-methyl derivative), alter supramolecular cavity geometry, and modulate host–guest binding thermodynamics [1]. Moreover, the compound's distinct solid-state conformation—observed as a bowl in certain supramolecular architectures—directly influences guest encapsulation efficiency, a feature not shared by all lower-rim variants [2]. These differences render generic interchange scientifically invalid for applications requiring predictable complexation, solubility, or conformational behavior.

Lipophilicity mismatch

Benzyl substituents markedly raise predicted LogP, altering phase partitioning and extraction profiles compared to methyl/ethyl analogs.

Conformational divergence

Solid‑state bowl vs. boat conformation may shift guest encapsulation stoichiometry and crystal packing architecture.

Solubility profile shift

Low aqueous solubility of the benzyl derivative does not transfer to shorter‑chain analogs, limiting direct substitution in phase‑transfer workflows.

C-Benzylcalix[4]resorcinarene: Quantitative Differentiators


Lipophilicity Advantage vs. C-Methylcalix[4]resorcinarene

C-Benzylcalix[4]resorcinarene exhibits a calculated LogP of 11.14, compared to an XlogP of 6.2 for C-methylcalix[4]resorcinarene, representing an approximately 5.0‑log‑unit (or >10⁵‑fold) increase in predicted octanol–water partition coefficient [1][2]. This dramatic elevation in lipophilicity is attributable to the four benzyl substituents, which dominate the hydrophobic surface area.

Lipophilicity vs. C‑methyl
Cross‑study comparable
ΔLogP ≈ +4.94 (LogP 11.14 vs. 6.2)
Reported partition difference supports organic‑phase host–guest studies
Calculated values; experimental validation advised
Supramolecular chemistry Host–guest complexation Partition coefficient

Low Aqueous Solubility for Phase-Transfer Applications

In a systematic study of amino acid‑functionalized calix[4]resorcinarenes, the parent benzyl‑substituted derivative was reported to exhibit “relatively low water solubility” [1]. While quantitative solubility values (e.g., mg·mL⁻¹) were not provided, the qualitative descriptor aligns with the compound's high LogP and contrasts sharply with more hydrophilic derivatives bearing ethyl or propyl lower‑rim substituents.

Aqueous solubility
Class‑level inference
Qualitatively low water solubility
Supports water‑immiscible application fit
Quantitative solubility data not reported
Water solubility Phase transfer Extraction

Bowl Conformation in Host–Guest Complexes

Single‑crystal X‑ray diffraction of benzil inclusion complexes reveals that C‑ethylcalix[4]resorcinarene (CECR) adopts a bowl conformation, in contrast to C‑methylcalix[4]resorcinarene (CMCR) which assumes a boat conformation under identical supramolecular assembly conditions [1]. The bowl conformation enables formation of a carcerand‑like capsule that encapsulates two benzil guests, whereas the boat conformation yields brick‑wall frameworks [1].

Solid‑state conformation
Class‑level inference
Bowl (C‑ethyl) vs. boat (C‑methyl); capsule vs. framework
May dictate guest encapsulation architecture
Extrapolated from C‑ethyl analog XRD data
X‑ray crystallography Host–guest complexes Conformational analysis

Benzyl Substituent as Derivatization Scaffold

C‑Benzylcalix[4]resorcinarene was employed as a precursor in a Mannich reaction to synthesize amino acid‑functionalized derivatives, alongside C‑ethyl, C‑propyl, and C‑isobutyl analogs [1]. The benzyl derivative and its amino acid conjugates retained low water solubility, whereas the L‑proline derivative with iso‑butyl substituents exhibited potential for asymmetric catalysis [1].

Derivatization scaffold
Class‑level inference
Mannich reaction with amino acids yields water‑insoluble conjugates
Enables functionalization while retaining hydrophobicity
Yields derivatives suitable for heterogeneous applications
Derivatization Asymmetric catalysis Amino acid conjugation

Sorption Performance of Functionalized Derivatives

Tetradodecyloxybenzylcalix[4]resorcinarene bearing an aminoethylamide group at the upper rim demonstrated a sorption capacity of 130.5 mg dye per g sorbent for Acid Orange 5 (AO5) [1]. This value reflects the performance of a functionalized derivative, not the parent C‑benzylcalix[4]resorcinarene, but underscores the scaffold's capacity for high‑performance sorbent design.

Sorption capacity (deriv.)
Supporting evidence
130.5 mg/g for Acid Orange 5
Demonstrates sorbent scaffold potential
Aminoethylamide‑functionalized derivative data
Sorption Azo dyes Water treatment

C-Benzylcalix[4]resorcinarene: Key Application Scenarios


Hydrophobic Guest Extraction and Phase‑Transfer Catalysis

The exceptionally high LogP (11.14) and low water solubility of C‑benzylcalix[4]resorcinarene [4] make it an ideal candidate for liquid–liquid extraction of non‑polar analytes, heavy metals (as neutral complexes), or organic pollutants from aqueous matrices. Its benzyl substituents enhance partitioning into organic solvents, a prerequisite for efficient phase‑transfer catalysis and recovery of hydrophobic reaction products.

Supramolecular Host for Crystallographic and Conformational Studies

Given the propensity of benzyl‑substituted calix[4]resorcinarenes to adopt bowl conformations that form well‑defined host–guest capsules (as demonstrated for the C‑ethyl analog) [4], this compound is preferentially selected for X‑ray crystallographic investigations of guest encapsulation. The rigid cavity geometry and predictable solid‑state architecture facilitate the elucidation of non‑covalent interaction networks and guest orientation.

Scaffold for Lipophilic Derivatization in Asymmetric Catalysis

C‑Benzylcalix[4]resorcinarene serves as a versatile precursor for the synthesis of functionalized macrocycles [4]. Its benzyl groups maintain low aqueous solubility in the resulting derivatives, a desirable trait for heterogeneous catalysis where catalyst leaching must be minimized. Researchers pursuing chiral induction or enantioselective transformations can leverage this scaffold to anchor catalytic moieties within a hydrophobic microenvironment.

Development of Water‑Insoluble Sorbents and Sensor Coatings

The intrinsic hydrophobicity of C‑benzylcalix[4]resorcinarene, coupled with the demonstrated high sorption capacity of its functionalized derivatives (e.g., 130.5 mg·g⁻¹ for Acid Orange 5) [4], positions it as a building block for water‑insoluble sorbents, membrane modifiers, and sensor coatings. Applications in environmental monitoring (dye removal) and chemical sensing benefit from the compound's ability to concentrate analytes at the solid–liquid interface.

Application
Selection Property
Validation Focus
Hydrophobic guest extraction & phase‑transfer catalysis
High predicted lipophilicity and low aqueous solubility
Partitioning efficiency in organic/aqueous biphasic systems
Supramolecular crystallography & conformational studies
Bowl/boat cavity architecture and predictable packing
Single‑crystal XRD host–guest topology
Scaffold for lipophilic derivatization
Mannich‑type functionalization retaining hydrophobicity
Catalytic moiety anchoring without leaching
Water‑insoluble sorbents & sensor coatings
Intrinsic hydrophobicity and derivatizable core
Adsorption capacity and interfacial analyte concentration

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